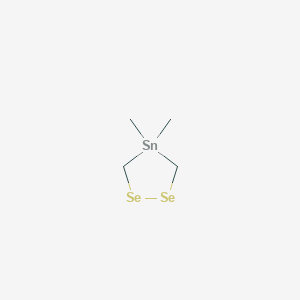
4,4-Dimethyl-1,2,4-diselenastannolane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,4-Dimethyl-1,2,4-diselenastannolane is a unique organometallic compound that features selenium and tin atoms within its molecular structure. This compound is of interest due to its potential applications in various fields, including materials science and catalysis. The presence of selenium and tin atoms imparts distinctive chemical properties that make it a subject of scientific research.
准备方法
The synthesis of 4,4-Dimethyl-1,2,4-diselenastannolane typically involves the reaction of organotin compounds with selenium sources under controlled conditions. One common synthetic route includes the reaction of dimethyltin dichloride with elemental selenium in the presence of a suitable solvent. The reaction conditions, such as temperature and solvent choice, play a crucial role in determining the yield and purity of the final product. Industrial production methods may involve scaling up this reaction while ensuring safety and efficiency.
化学反应分析
4,4-Dimethyl-1,2,4-diselenastannolane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or ozone, leading to the formation of selenium oxides and tin oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the formation of reduced selenium and tin species.
Substitution: The compound can undergo substitution reactions where the selenium or tin atoms are replaced by other atoms or groups, depending on the reagents and conditions used. Common reagents and conditions for these reactions include solvents like dichloromethane, catalysts such as palladium, and temperatures ranging from room temperature to elevated temperatures. Major products formed from these reactions include various organoselenium and organotin compounds.
科学研究应用
4,4-Dimethyl-1,2,4-diselenastannolane has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of other organometallic compounds and as a reagent in organic synthesis.
Biology: The compound’s unique properties make it a candidate for studying the biological effects of selenium and tin-containing compounds.
Medicine: Research is ongoing to explore its potential use in medicinal chemistry, particularly in the development of new drugs and therapeutic agents.
Industry: The compound’s catalytic properties are being investigated for use in industrial processes, such as polymerization and oxidation reactions.
作用机制
The mechanism by which 4,4-Dimethyl-1,2,4-diselenastannolane exerts its effects involves interactions with molecular targets and pathways. The selenium and tin atoms in the compound can interact with various biological molecules, leading to changes in cellular processes. For example, selenium is known to play a role in antioxidant defense mechanisms, while tin can interact with enzymes and proteins. The exact molecular targets and pathways involved are still under investigation, but the compound’s unique structure allows for diverse interactions.
相似化合物的比较
4,4-Dimethyl-1,2,4-diselenastannolane can be compared with other similar compounds, such as:
This compound: This compound features a similar structure but with different substituents, leading to variations in chemical properties and reactivity.
This compound: Another related compound with a different arrangement of selenium and tin atoms, resulting in distinct chemical behavior
属性
CAS 编号 |
918904-65-1 |
|---|---|
分子式 |
C4H10Se2Sn |
分子量 |
334.8 g/mol |
IUPAC 名称 |
4,4-dimethyl-1,2,4-diselenastannolane |
InChI |
InChI=1S/C2H4Se2.2CH3.Sn/c1-3-4-2;;;/h1-2H2;2*1H3; |
InChI 键 |
WGQQTGSXYYKOII-UHFFFAOYSA-N |
规范 SMILES |
C[Sn]1(C[Se][Se]C1)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[(5-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl)oxy]-N-phenylbenzamide](/img/structure/B12624966.png)
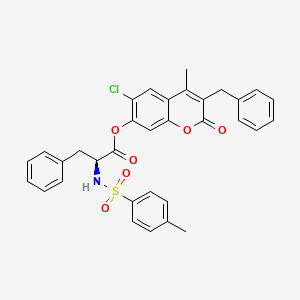
![{2-[([1,1'-Biphenyl]-4-yl)amino]-1,3-thiazol-4-yl}acetic acid](/img/structure/B12624975.png)
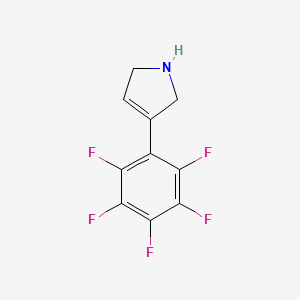
![2-(3-Nitrophenyl)-7-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B12624985.png)
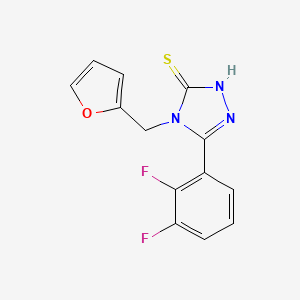
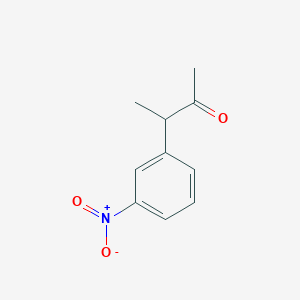
![3-[4-(dimethylamino)phenyl]-5-(naphthalen-1-yl)-2-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B12625005.png)
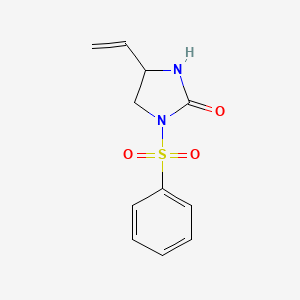
![2-[4-(Dimethylamino)phenyl]propane-1,3-diamine](/img/structure/B12625012.png)
![Benzyl octahydro-1H-pyrrolo[3,2-C]pyridine-1-carboxylate](/img/structure/B12625023.png)
![2-Amino-5-{[(1H-pyrazol-5-yl)amino]methyl}phenol](/img/structure/B12625030.png)
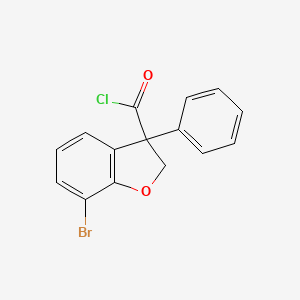
![6-[(Aziridin-1-yl)methyl]-9-bromobenzo[h]isoquinolin-1(2H)-one](/img/structure/B12625047.png)
